molecular formula C14H27N3O3 B1378727 tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate CAS No. 1797118-30-9

tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate

Cat. No. B1378727
M. Wt: 285.38 g/mol
InChI Key: CYFGCIDOJKBKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate” is a chemical compound with the CAS Number: 1797118-30-9 . It has a molecular weight of 285.39 . The IUPAC name of this compound is tert-butyl (3-oxo-3-((piperidin-2-ylmethyl)amino)propyl)carbamate . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate”, is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate” includes a piperidin-2-ylmethyl group, a carbamoyl group, and a tert-butyl group . The InChI code provides a specific description of the molecule’s structure .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 285.39 .

Scientific Research Applications

Enantioselective Synthesis and Molecular Building Blocks

  • Enantioselective Synthesis of Alkaloids : The versatility of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, a related compound, is demonstrated in the stereoselective synthesis of biologically active alkaloids like sedridine, allosedridine, methylsedridine, and others via a reagent-based differentiation (Passarella et al., 2005).
  • Asymmetric Total Synthesis of Tacamonine : Radical cyclization techniques were employed in the asymmetric synthesis of tacamonine, showcasing the application of tert-butyl derivatives in creating complex molecular structures (Ihara et al., 1994).

Characterization and Structural Analysis

  • Structural Characterization of N-Boc Piperazine Derivatives : Two derivatives were synthesized and characterized through spectroscopic studies and X-ray diffraction, demonstrating their potential in antibacterial and antifungal applications (Kulkarni et al., 2016).
  • Crystallographic Studies of tert-Butyl Esters : A detailed structural analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was conducted, highlighting the importance of X-ray diffraction in understanding molecular conformations (Kant et al., 2015).

Synthetic Intermediate Applications

  • Building Blocks for Protease Inhibitors : The synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate demonstrates its utility as a precursor for the development of novel protease inhibitors, crucial for pharmaceutical research (Ghosh et al., 2017).

Synthesis and Application in Medicinal Chemistry

  • Synthesis of Biologically Active Compounds : The tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is highlighted as an important intermediate for compounds like omisertinib (AZD9291), showcasing the critical role of tert-butyl derivatives in the synthesis of cancer treatment drugs (Zhao et al., 2017).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The signal word for this compound is "Danger" .

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

tert-butyl N-[3-oxo-3-(piperidin-2-ylmethylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-9-7-12(18)17-10-11-6-4-5-8-15-11/h11,15H,4-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFGCIDOJKBKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.